![molecular formula C18H21NO B12898556 3-Mesityl-4,5,6,7-tetrahydrocycloocta[d]isoxazole](/img/structure/B12898556.png)
3-Mesityl-4,5,6,7-tetrahydrocycloocta[d]isoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Mesityl-4,5,6,7-tetrahydrocycloocta[d]isoxazole is a heterocyclic compound that features an isoxazole ring fused with a cyclooctane ring. The mesityl group attached to the isoxazole ring provides unique steric and electronic properties, making this compound of interest in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Mesityl-4,5,6,7-tetrahydrocycloocta[d]isoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of D-glucose as a starting material, which undergoes a series of reactions including protection, oxidation, and olefination . Another approach involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, as well as ensuring the availability of starting materials and reagents.
Analyse Chemischer Reaktionen
Types of Reactions
3-Mesityl-4,5,6,7-tetrahydrocycloocta[d]isoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different functional groups.
Reduction: Reduction reactions can modify the isoxazole ring or the mesityl group.
Substitution: The mesityl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like sodium periodate (NaIO4) and reducing agents like lithium aluminum hydride (LiAlH4). Substitution reactions often involve the use of halogenating agents and catalysts such as palladium .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of aldehydes or ketones, while substitution reactions can introduce various functional groups onto the mesityl ring.
Wissenschaftliche Forschungsanwendungen
3-Mesityl-4,5,6,7-tetrahydrocycloocta[d]isoxazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studies of reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: It can be used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism by which 3-Mesityl-4,5,6,7-tetrahydrocycloocta[d]isoxazole exerts its effects involves interactions with specific molecular targets. The mesityl group and the isoxazole ring can interact with enzymes and receptors, influencing various biological pathways. The exact mechanism depends on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methyl-4,5,8,9-tetrahydrocycloocta[d]isoxazole: Similar in structure but with a methyl group instead of a mesityl group.
3-Mesityl-3a,4,5,6,7,7a-hexahydro-4,7-methanobenzo[d]isoxazole: Another mesityl-substituted isoxazole with a different ring structure.
Uniqueness
3-Mesityl-4,5,6,7-tetrahydrocycloocta[d]isoxazole is unique due to the presence of the mesityl group, which provides steric hindrance and electronic effects that can influence its reactivity and interactions with other molecules. This makes it a valuable compound for research in various fields.
Eigenschaften
Molekularformel |
C18H21NO |
|---|---|
Molekulargewicht |
267.4 g/mol |
IUPAC-Name |
(8Z)-3-(2,4,6-trimethylphenyl)-4,5,6,7-tetrahydrocycloocta[d][1,2]oxazole |
InChI |
InChI=1S/C18H21NO/c1-12-10-13(2)17(14(3)11-12)18-15-8-6-4-5-7-9-16(15)20-19-18/h7,9-11H,4-6,8H2,1-3H3/b9-7- |
InChI-Schlüssel |
OVSAHIXTCCTUDL-CLFYSBASSA-N |
Isomerische SMILES |
CC1=CC(=C(C(=C1)C)C2=NOC/3=C2CCCC/C=C3)C |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)C2=NOC3=C2CCCCC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


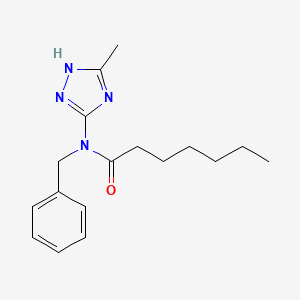
![1,3-Benzodioxole-5-carboxaldehyde, 6-[2-(dimethylamino)ethyl]-](/img/structure/B12898479.png)
![4-Chlorobenzo[d]oxazole-2-acrylic acid](/img/structure/B12898482.png)
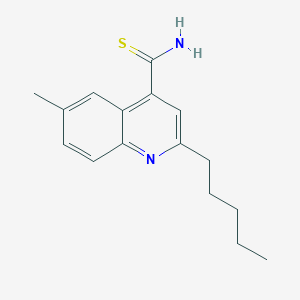
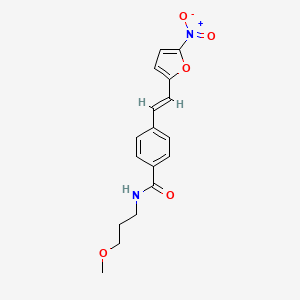
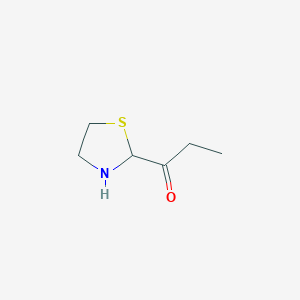
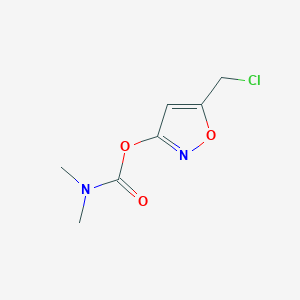
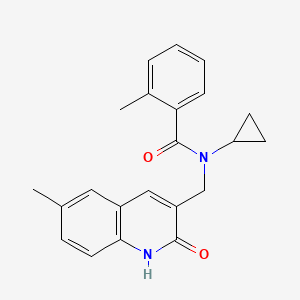
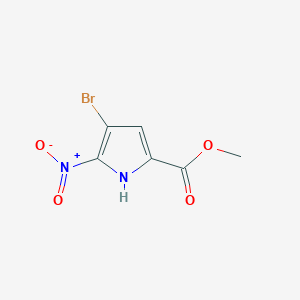
![6-(Methanesulfonyl)-3-nitroimidazo[1,2-b]pyridazine](/img/structure/B12898523.png)

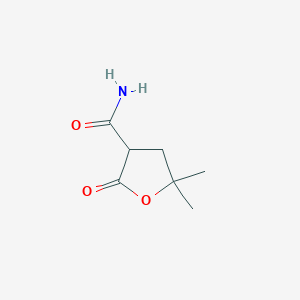
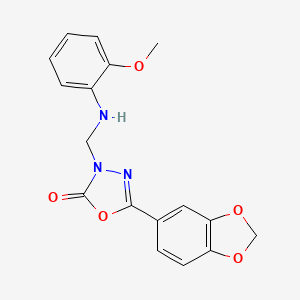
![1,2,3-Trimethoxydibenzo[b,d]furan-4-ol](/img/structure/B12898551.png)
